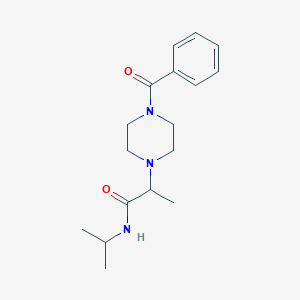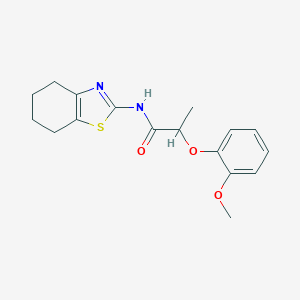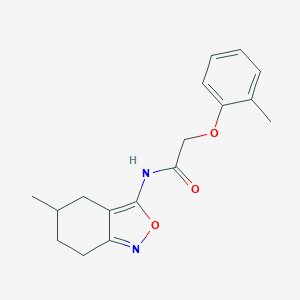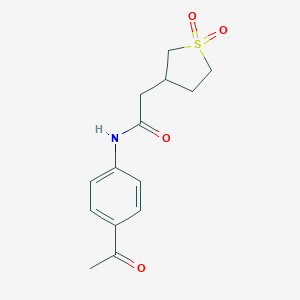
4-Benzyl-3,3-dimethylmorpholine
Vue d'ensemble
Description
4-Benzyl-3,3-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a morpholine derivative, which is a cyclic amine that contains a six-membered ring with four carbon atoms, one nitrogen atom, and one oxygen atom. The benzyl and dimethyl substituents on the morpholine ring give this compound unique properties, making it suitable for use in different applications.
Mécanisme D'action
The mechanism of action of 4-Benzyl-3,3-dimethylmorpholine is not well understood. However, it is believed that this compound acts as a Lewis base, which can coordinate with various metal ions, such as palladium, platinum, and copper. This coordination results in the formation of a complex that can catalyze various organic reactions.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 4-Benzyl-3,3-dimethylmorpholine. However, studies have shown that this compound is relatively non-toxic and does not exhibit significant cytotoxicity. It has also been reported to have low acute toxicity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 4-Benzyl-3,3-dimethylmorpholine is its ease of synthesis. This compound can be synthesized using relatively simple and inexpensive methods, making it an attractive option for use in various laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some applications.
Orientations Futures
There are several future directions for research on 4-Benzyl-3,3-dimethylmorpholine. One potential direction is the development of new synthetic methods for this compound that can improve its yield and purity. Another direction is the exploration of its potential applications in the field of medicinal chemistry. This compound has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy and safety in this application. Additionally, the use of 4-Benzyl-3,3-dimethylmorpholine as a ligand in asymmetric catalysis reactions can be further explored to improve the efficiency and selectivity of these reactions.
Applications De Recherche Scientifique
4-Benzyl-3,3-dimethylmorpholine has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a ligand in asymmetric catalysis reactions, which are essential in the production of chiral molecules. This compound has also been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and pyridazines.
Propriétés
Nom du produit |
4-Benzyl-3,3-dimethylmorpholine |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.3 g/mol |
Nom IUPAC |
4-benzyl-3,3-dimethylmorpholine |
InChI |
InChI=1S/C13H19NO/c1-13(2)11-15-9-8-14(13)10-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
ZIWDKOKXRIPGKJ-UHFFFAOYSA-N |
SMILES |
CC1(COCCN1CC2=CC=CC=C2)C |
SMILES canonique |
CC1(COCCN1CC2=CC=CC=C2)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-thiophenecarboxamide](/img/structure/B256044.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-2-fluorobenzamide](/img/structure/B256046.png)





![2-(1,1-dioxothiolan-3-yl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256060.png)
![2-(1,1-dioxothiolan-3-yl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B256061.png)
![N-{3-[(ethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B256063.png)
![Ethyl 2-[(1,2,3-thiadiazol-4-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256064.png)
![Methyl 2-{[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B256066.png)